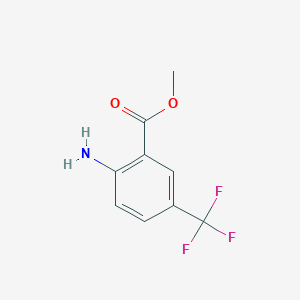
Methyl 2-amino-5-(trifluoromethyl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to Methyl 2-amino-5-(trifluoromethyl)benzoate often involves complex reactions that aim to incorporate the trifluoromethyl group into the benzoate structure. For example, the synthesis of fluorinated polyimides derived from a similar diamine monomer and various aromatic dianhydrides showed that the presence of the trifluoromethyl group can enhance optical transparency, organic solubility, and other properties (Chen, Su, & Hsiao, 2020).
Molecular Structure Analysis
The molecular structure of compounds like Methyl 2-amino-5-(trifluoromethyl)benzoate is characterized by the presence of the trifluoromethyl group attached to a benzene ring, which significantly affects the molecule's electronic distribution and reactivity. Studies on similar compounds have shown that such structures can lead to interesting intermolecular interactions, including hydrogen bonding patterns that influence the compound's stability and reactivity (Kimura & Hourai, 2005).
Chemical Reactions and Properties
The chemical reactivity of Methyl 2-amino-5-(trifluoromethyl)benzoate is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can activate the benzene ring towards nucleophilic substitution reactions. The compound can participate in various organic transformations, including acylation, amidation, and others, demonstrating its versatility as a synthetic intermediate (Zhou, Ni, Zeng, & Hu, 2018).
Aplicaciones Científicas De Investigación
Hydrolysis and Saponification of Methyl Benzoates : A study on the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, highlights a green, solvent-free procedure achieving partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates (Alemán, Boix, & Poliakoff, 1999).
Acaricide Applications : Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a compound structurally similar to Methyl 2-amino-5-(trifluoromethyl)benzoate, has been studied for its use as an acaricide, known as amidoflumet (Kimura & Hourai, 2005).
Pharmaceutical Synthesis : The compound has been investigated in the synthesis of pharmaceuticals, such as in the synthesis of Nilotinib, an antitumor agent. The process involves multiple steps, including reactions with compounds like ethyl 3-amino-4-methyl benzoate (Wang Cong-zhan, 2009).
Volatile Ester in Flowers : Methyl benzoate, a related compound, is a major scent compound in snapdragon flowers, synthesized by and emitted from specific parts of the petals. This study focuses on the biosynthesis and emission of methyl benzoate in flowers (Dudareva et al., 2000).
Synthesis of Hyperbranched Aromatic Polyamide : Methyl 3,5-bis(4-aminophenoxy)benzoate, similar in structure, is used in the synthesis of hyperbranched aromatic polyamides, showcasing its utility in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).
Pharmacological Effects : A study on sodium benzoate, a compound in the same family, revealed its potential as an adjunctive therapy for schizophrenia, improving symptoms and neurocognition (Lane et al., 2013).
Toxicity Studies : 5-Amino-2-(trifluoromethyl)pyridine, a related compound, was reported to cause toxic encephalopathy and methemoglobinemia, highlighting the importance of understanding the toxicity profiles of such compounds (Tao et al., 2022).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFUDNJZHZNPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557775 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(trifluoromethyl)benzoate | |
CAS RN |
117324-58-0 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


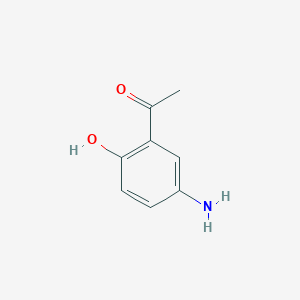

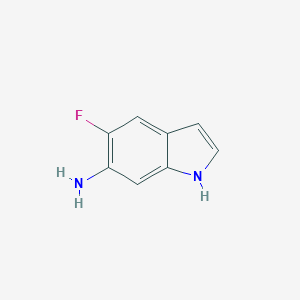

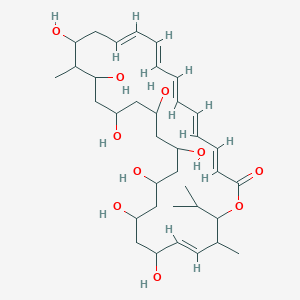


![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)



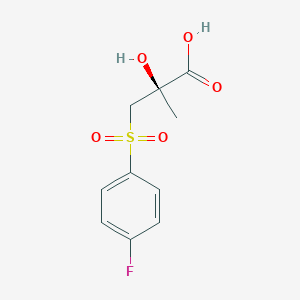
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)